

Application Notes and Protocols for the Selective CCK-B Agonist BC 197

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Compound of Interest

Compound Name: BC 197

Cat. No.: B1667838

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the sourcing, purchasing, and experimental application of **BC 197**, a selective agonist for the Cholecystokinin B (CCK-B) receptor. This document includes information on suppliers, key physicochemical properties, detailed signaling pathways, and protocols for in vivo research based on published literature.

Sourcing and Purchasing BC 197

BC 197 (CAS No. 115295-08-4) is a specialized research peptide and can be procured from various chemical suppliers that cater to the research and development sector. When sourcing **BC 197**, it is crucial to ensure the supplier provides a certificate of analysis (CoA) to verify the compound's identity, purity, and quality.

Table 1: Physicochemical Properties of **BC 197**

Property	Value
CAS Number	115295-08-4
Molecular Formula	C ₆₀ H ₈₁ N ₁₁ O ₁₇ S
Appearance	Solid Powder
Purity	Typically ≥95% (Varies by supplier)
Storage	Store at -20°C for long-term stability.
Solubility	Varies; consult supplier datasheet for specific solvent recommendations.

Table 2: Exemplary Suppliers of **BC 197**

Supplier	Product Number (Example)	Purity (Example)	Unit Size (Example)
TargetMol	T25139	99.79%	1mg, 5mg, 10mg
MyBioSource	MBS5774875	Research Grade	Varies
ChemScene	CS-0078988	>98%	1mg, 5mg

Note: Availability, product specifications, and pricing are subject to change. Researchers should contact suppliers directly for the most current information.

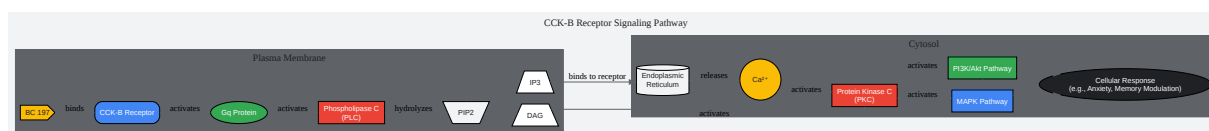
Signaling Pathway of the CCK-B Receptor

BC 197 exerts its biological effects by selectively binding to and activating the Cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by the activation of the CCK-B receptor involves the Gq alpha subunit.^{[1][2]} This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).^{[1][2]}

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.^[1] The elevated

intracellular Ca^{2+} concentration, in concert with DAG, activates Protein Kinase C (PKC).[1] Activated PKC can then phosphorylate a variety of downstream target proteins, leading to the modulation of numerous cellular functions.

Furthermore, signaling through the CCK-B receptor can also engage other pathways, including the mitogen-activated protein kinase (MAPK) and the PI3K/Akt signaling cascades, which are typically involved in cell proliferation and survival.[3]



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CCK-B Receptor Signaling Cascade

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for studying the effects of CCK-B agonists like **BC 197**, primarily in the context of anxiety and memory research in rodent models.

In Vivo Assessment of Anxiogenic-like Effects in Rats

This protocol is adapted from studies investigating the role of CCK-B receptor activation in anxiety models.

Objective: To evaluate the anxiogenic-like effects of **BC 197** in rats using the elevated plus-maze test.

Materials:

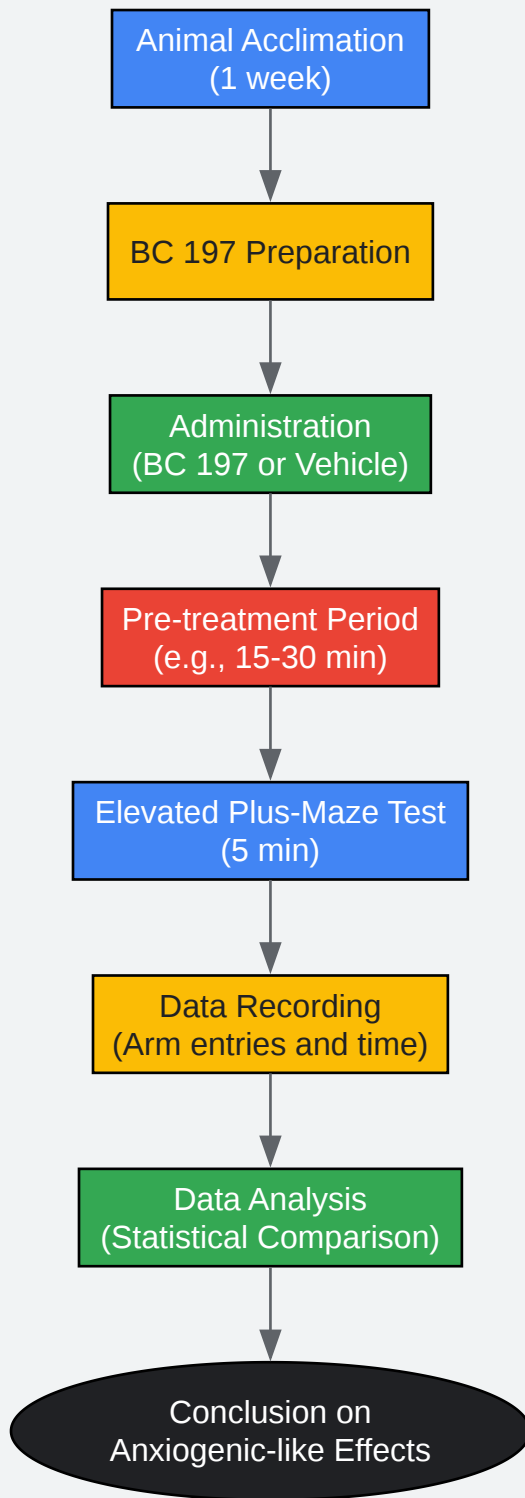
- **BC 197**
- Vehicle (e.g., sterile saline or a suitable solvent as per supplier's recommendation)
- Adult male rats (e.g., Wistar or Sprague-Dawley)
- Elevated plus-maze apparatus
- Syringes and needles for administration

Procedure:

- **Animal Acclimation:** House the rats under standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.
- **Drug Preparation:** On the day of the experiment, dissolve **BC 197** in the appropriate vehicle to the desired concentrations.
- **Administration:** Administer **BC 197** or vehicle to the rats via the desired route (e.g., intraperitoneal - i.p., or intracerebroventricular - i.c.v.). The dosage and route will depend on the specific research question and may require preliminary dose-response studies.
- **Pre-treatment Time:** Allow for a pre-treatment period between drug administration and behavioral testing (e.g., 15-30 minutes for i.p. injections).
- **Elevated Plus-Maze Test:**
 - Place each rat individually in the center of the elevated plus-maze, facing one of the open arms.
 - Allow the rat to explore the maze for a set period (e.g., 5 minutes).
 - Record the number of entries into and the time spent in the open and closed arms using a video tracking system or manual observation.

- Data Analysis:
 - Calculate the percentage of open arm entries ((open arm entries / total arm entries) x 100) and the percentage of time spent in the open arms ((time in open arms / total time) x 100).
 - Anxiogenic-like effects are indicated by a significant decrease in the percentage of open arm entries and time spent in the open arms in the **BC 197**-treated group compared to the vehicle-treated group.
 - Use appropriate statistical tests (e.g., t-test or ANOVA) to analyze the data.

Elevated Plus-Maze Experimental Workflow



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Workflow for In Vivo Anxiogenic Study

Assessment of Effects on Memory Retrieval in Rats

This protocol is based on studies examining the influence of CCK-B agonists on memory processes.

Objective: To investigate the effect of **BC 197** on the retrieval phase of a memory task in rats.

Materials:

- **BC 197**
- Vehicle
- Adult male rats
- Apparatus for a memory task (e.g., Morris water maze, object recognition arena)
- Syringes and needles for administration

Procedure:

- Animal Acclimation and Handling: Acclimate and handle the rats as described in Protocol 3.1.
- Training Phase: Train the rats on the chosen memory task (e.g., finding a hidden platform in the Morris water maze) over several days until a stable performance is achieved.
- Drug Preparation: Prepare **BC 197** solution as described previously.
- Retrieval Phase Testing:
 - On the test day, administer **BC 197** or vehicle to the trained rats.
 - After the appropriate pre-treatment time, re-introduce the rats to the memory task apparatus for a probe trial (e.g., a single trial in the Morris water maze with the platform removed).
 - Record relevant memory retrieval parameters (e.g., time spent in the target quadrant, number of platform crossings).

- Data Analysis:
 - Compare the performance of the **BC 197**-treated group with the vehicle-treated group.
 - A significant difference in the measured parameters would indicate that **BC 197** modulates memory retrieval.
 - Use appropriate statistical methods for data analysis.

Disclaimer: These protocols are intended as a general guide and should be adapted and optimized for specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with the relevant ethical regulations and approved by an Institutional Animal Care and Use Committee (IACUC).

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- To cite this document: BenchChem. [Application Notes and Protocols for the Selective CCK-B Agonist BC 197]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667838#sourcing-and-purchasing-bc-197-for-research]

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